
3H-Diazirine, 3-bromo-3-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3-(p-tolyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromine atom and a p-tolyl group attached to the diazirine ring Diazirines are known for their utility in photoaffinity labeling due to their ability to form reactive carbenes upon exposure to UV light
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-3-(p-tolyl)-3H-diazirine typically involves the reaction of p-tolyl bromide with diazirine precursors under specific conditions. One common method includes the use of potassium tert-butoxide (tBuOK) as a base to facilitate the formation of the diazirine ring . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure the completion of the reaction.
Industrial Production Methods
While specific industrial production methods for 3-bromo-3-(p-tolyl)-3H-diazirine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-3-(p-tolyl)-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Photolysis: Exposure to UV light induces the formation of reactive carbenes, which can further react with various substrates.
Common Reagents and Conditions
Potassium tert-butoxide (tBuOK): Used as a base in the synthesis of the compound.
UV Light: Used to induce photolysis and generate reactive carbenes.
Major Products Formed
The major products formed from the reactions of 3-bromo-3-(p-tolyl)-3H-diazirine depend on the specific reaction conditions and substrates used. For example, photolysis can lead to the formation of various carbene adducts depending on the available reactants.
Aplicaciones Científicas De Investigación
3-Bromo-3-(p-tolyl)-3H-diazirine has several applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Potential use in drug discovery and development through the identification of molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The primary mechanism of action for 3-bromo-3-(p-tolyl)-3H-diazirine involves the generation of reactive carbenes upon exposure to UV light. These carbenes can insert into various chemical bonds, allowing for the modification of molecules and the study of molecular interactions. The specific molecular targets and pathways involved depend on the context of the research application.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-3-(phenyl)-3H-diazirine: Similar structure but with a phenyl group instead of a p-tolyl group.
3-Bromo-3-(m-tolyl)-3H-diazirine: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
3-Bromo-3-(p-tolyl)-3H-diazirine is unique due to the presence of the p-tolyl group, which can influence its reactivity and the types of interactions it can undergo. This makes it particularly useful in specific applications where the p-tolyl group provides a distinct advantage.
Propiedades
Número CAS |
95911-62-9 |
|---|---|
Fórmula molecular |
C8H7BrN2 |
Peso molecular |
211.06 g/mol |
Nombre IUPAC |
3-bromo-3-(4-methylphenyl)diazirine |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-4-7(5-3-6)8(9)10-11-8/h2-5H,1H3 |
Clave InChI |
LDVTZOYGPONILP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(N=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



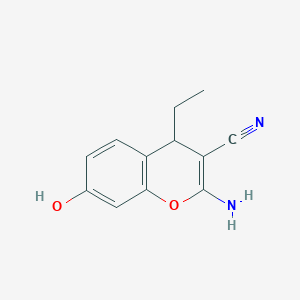


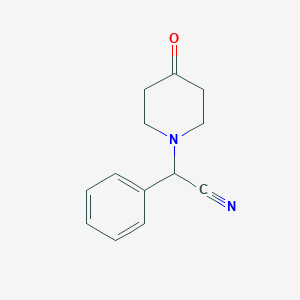


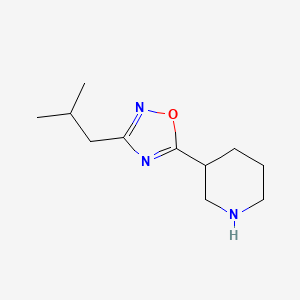
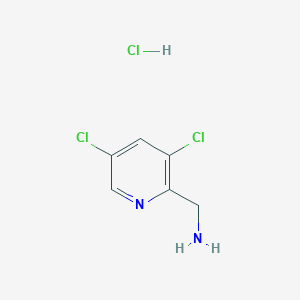
![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)
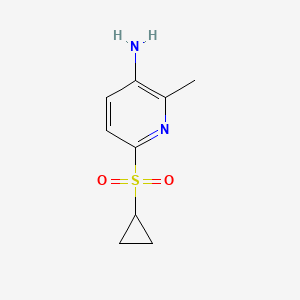
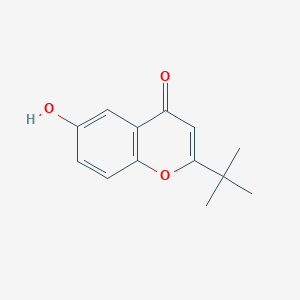
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11889853.png)
![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)
